molecular formula C10H15N3O B1468950 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine CAS No. 1341463-10-2

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine

Cat. No. B1468950
CAS RN: 1341463-10-2
M. Wt: 193.25 g/mol
InChI Key: XKNXWKVPZOJCBY-UHFFFAOYSA-N
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Description

“2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed . The InChI code for a similar compound, “2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride”, is 1S/C7H11N3O.ClH/c8-4-3-6-9-7(10-11-6)5-1-2-5;/h5H,1-4,8H2;1H .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .

Scientific Research Applications

Antibacterial Activity

Many oxadiazole derivatives, including “2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine”, have been shown to exhibit antibacterial properties . They can be used in the development of new antibiotics to combat resistant bacterial strains.

Antiviral Activity

Oxadiazole derivatives also exhibit antiviral activity . They could potentially be used in the treatment of various viral infections.

Antifungal Activity

These compounds have been shown to possess antifungal properties . They can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity.

Antineoplastic and Anticancer Activity

Oxadiazole derivatives have been found to exhibit antineoplastic and anticancer properties . They could potentially be used in the development of new cancer therapies.

Anti-inflammatory and Analgesic Activity

These compounds have been shown to possess anti-inflammatory and analgesic properties . They could potentially be used in the treatment of inflammatory diseases and pain management.

Blood Pressure Lowering Activity

Oxadiazole derivatives have been found to exhibit blood pressure lowering properties . They could potentially be used in the treatment of hypertension.

Antioxidant Activity

These compounds have been shown to possess antioxidant properties . They could potentially be used in the prevention of diseases caused by oxidative stress.

Use in Agriculture

Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal, and fungicidal activity . They could potentially be used in agriculture to protect crops from pests and diseases.

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These heterocycles have been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides , indicating a wide range of potential future applications.

properties

IUPAC Name

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c11-8-3-1-2-7(8)10-12-9(13-14-10)6-4-5-6/h6-8H,1-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNXWKVPZOJCBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C2=NC(=NO2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine
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2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine

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